molecular formula C14H9Cl2N5O B2432510 (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide CAS No. 1024831-06-8

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide

Cat. No.: B2432510
CAS No.: 1024831-06-8
M. Wt: 334.16
InChI Key: NZVYTASHJIOLIB-CMDGGOBGSA-N
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Description

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized for scalability. This involves using more efficient catalysts and reaction conditions that can be easily controlled and monitored. The process is designed to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyrimidin-2-ylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O/c15-10-2-3-12(11(16)6-10)21-13(22)9(7-17)8-20-14-18-4-1-5-19-14/h1-6,8H,(H,21,22)(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYTASHJIOLIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)N/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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